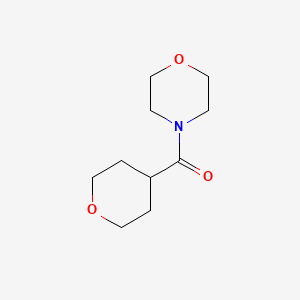

4-(oxane-4-carbonyl)morpholine

Description

Contextualization within Heterocyclic Chemistry

The structure of 4-(oxane-4-carbonyl)morpholine is best understood by examining its constituent parts. It is formed from the amide coupling of a morpholine (B109124) molecule and oxane-4-carboxylic acid.

Morpholine: This heterocycle contains both an amine and an ether functional group within a six-membered ring. wikipedia.org In medicinal chemistry, the morpholine ring is considered a "privileged structure." nih.gov Its inclusion in a larger molecule is a well-established strategy to enhance physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for a compound's pharmacokinetic profile. nih.govacs.org The morpholine moiety is a key building block in numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its prevalence stems from its synthetic accessibility and its ability to engage in meaningful interactions with biological targets. nih.govontosight.ai

Oxane (Tetrahydropyran): The oxane ring, also known as tetrahydropyran (B127337), is a saturated six-membered ether. It is a common feature in a vast array of natural products, particularly carbohydrates. In synthetic chemistry, the oxane ring serves as a non-aromatic, polar, and sp³-rich scaffold. The incorporation of such three-dimensional fragments is an increasingly important tactic in drug discovery to move away from flat, aromatic structures, often improving compound properties and enabling exploration of new chemical space. researchgate.net

The linkage of these two rings via a robust amide bond results in a molecule that combines the features of both precursors. The synthesis of such compounds is typically straightforward, often involving the reaction of morpholine with an activated form of the carboxylic acid, such as an acyl chloride (e.g., tetrahydro-2H-pyran-4-carbonyl chloride). nih.gov

Properties of Parent Heterocycles

| Compound | Molecular Formula | Molar Mass | Appearance | Key Feature |

|---|---|---|---|---|

| Morpholine | C4H9NO | 87.122 g/mol | Colorless liquid | Secondary amine and ether functionality wikipedia.org |

| Oxane (Tetrahydropyran) | C5H10O | 86.13 g/mol | Colorless liquid | Saturated cyclic ether |

Scope and Significance of Current Research Trajectories

Research into hybrid molecules like 4-(oxane-4-carbonyl)morpholine is emblematic of a wider trend in medicinal chemistry focused on diversity-oriented synthesis. frontiersin.orgnih.gov This approach systematically combines well-understood chemical scaffolds to generate libraries of novel compounds for biological screening. The goal is to identify new lead structures for therapeutic development.

The specific combination of morpholine and oxane is significant. The morpholine component is often introduced to improve a molecule's drug-like properties. nih.gov For instance, research on mTOR inhibitors has utilized the N-(1-(morpholine-4-carbonyl)) fragment attached to a tetrahydroquinoline core to explore structure-activity relationships. nih.gov This demonstrates the value of the morpholine-carbonyl substructure as a modular unit for derivatization.

While 4-(oxane-4-carbonyl)morpholine itself is a relatively simple construct, it serves as a valuable building block or fragment for more complex molecular designs. The principles guiding its design are central to modern drug discovery:

Molecular Scaffolding: Using robust, synthetically accessible cores like morpholine and oxane to build molecular complexity. researchgate.net

Property Modulation: Leveraging the known physicochemical contributions of each heterocyclic ring to fine-tune the properties of the final compound. acs.org

Fragment-Based Design: Employing smaller structures like this compound as starting points or fragments that can be elaborated into more potent and selective agents.

Properties

IUPAC Name |

morpholin-4-yl(oxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-10(9-1-5-13-6-2-9)11-3-7-14-8-4-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJLMUWTTZHUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving 4 Oxane 4 Carbonyl Morpholine and Its Precursors

Nucleophilic Acylation Processes

The formation of the amide bond in 4-(oxane-4-carbonyl)morpholine is a classic example of nucleophilic acylation. This process involves the reaction of a nucleophile, in this case, morpholine (B109124), with a carbonyl compound.

Morpholine as a Nucleophile in Carbonyl Chemistry

Morpholine is a secondary amine and acts as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. vaia.com Its nucleophilicity is influenced by electronic effects. The presence of the electron-withdrawing oxygen atom in the morpholine ring reduces its basicity and nucleophilicity compared to a similar cyclic amine like piperidine. masterorganicchemistry.com Despite this, morpholine readily participates in nucleophilic attacks on electrophilic carbonyl carbons. vaia.com The reaction of morpholine with acyl chlorides, for instance, is a vigorous process that leads to the formation of an amide. vaia.comsavemyexams.com

The general reactivity of amines as nucleophiles is a key concept. When an amine reacts with any atom other than a proton, it is defined as a nucleophile, and its reaction partner is an electrophile. masterorganicchemistry.com The nucleophilicity of amines generally increases with basicity, though exceptions exist due to steric hindrance or the "alpha-effect" (the presence of an adjacent atom with a lone pair). masterorganicchemistry.com

Mechanism of Amide Bond Formation

The formation of the amide bond in 4-(oxane-4-carbonyl)morpholine typically proceeds through a nucleophilic acyl substitution mechanism. This mechanism is fundamental to the reactions of carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The process can be generalized into two main steps: nucleophilic addition and subsequent elimination.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of a suitable precursor, such as an acyl chloride (e.g., oxane-4-carbonyl chloride). vaia.comsavemyexams.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. savemyexams.comlibretexts.orgchemistrysteps.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group. masterorganicchemistry.comchemistrysteps.com In the case of an acyl chloride precursor, the chloride ion is an excellent leaving group. libretexts.org Following the elimination of the leaving group, a proton is typically removed from the nitrogen atom, often by another molecule of morpholine acting as a base, to yield the final, stable amide product and a salt (e.g., morpholinium chloride). vaia.comsavemyexams.com

This addition-elimination sequence is a cornerstone of carbonyl chemistry. savemyexams.commasterorganicchemistry.comchemistrysteps.com The reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine to form trimetozine (B1683654) serves as a well-documented example of this mechanism. vaia.comlibretexts.org

Mechanistic Pathways of Functional Group Transformations

The synthesis and reactions of 4-(oxane-4-carbonyl)morpholine also involve various functional group transformations, each with its distinct mechanistic pathway.

Carbonyl Reactivity and Addition-Elimination Mechanisms

The carbonyl group is a key functional group in the precursors of 4-(oxane-4-carbonyl)morpholine. Its reactivity is central to the formation of the amide. The addition-elimination mechanism, as described above, is the primary pathway for nucleophilic acyl substitution. chemistrysteps.com This mechanism is not a single-step SN2-type reaction, as the geometry of the carbonyl group does not allow for the necessary orbital alignment. chemistrysteps.com

The reactivity of the carbonyl compound is highly dependent on the nature of the leaving group attached to the carbonyl carbon. Acyl chlorides are highly reactive because the chloride ion is a weak base and therefore a good leaving group. libretexts.org Carboxylic acids themselves can also be used, but they typically require activation, for example, by conversion to a more reactive species or through the use of coupling reagents. bath.ac.uk

Under acidic conditions, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. libretexts.orgmasterorganicchemistry.com Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org

Ring-Opening and Ring-Closing Mechanisms of Cyclic Ethers

The oxane ring in 4-(oxane-4-carbonyl)morpholine is a cyclic ether (specifically, a tetrahydropyran). While generally stable, cyclic ethers can undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles. For instance, the ring-opening of substituted tetrahydropyran (B127337) structures can be initiated by radical attack. researchgate.net The strain in smaller cyclic ethers, like oxetanes, facilitates ring-opening with nucleophiles. acs.org

Conversely, ring-closing reactions are crucial for the synthesis of the oxane ring itself from an acyclic precursor. These reactions often follow the principles of Williamson ether synthesis, where an alkoxide nucleophilically attacks a carbon atom bearing a leaving group. acs.org The formation of cyclic ethers can also be achieved through intramolecular cyclization, where the nucleophile and the electrophile are part of the same molecule. youtube.com The stereochemistry of these ring-closing reactions is often highly controlled. acs.orgmasterorganicchemistry.com

Catalytic Reaction Mechanisms Applicable to Synthesis and Derivatization

Catalysis plays a vital role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic mechanisms are applicable to the synthesis and derivatization of 4-(oxane-4-carbonyl)morpholine.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool. mdpi.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) and its analogs are highly effective nucleophilic catalysts for acyl transfer reactions. mdpi.com Their catalytic effect stems from their ability to react with an acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the primary nucleophile (e.g., an alcohol or amine). mdpi.com

Transition-metal catalysis also offers a plethora of options. For example, palladium-catalyzed reactions are widely used for forming carbon-nitrogen bonds. acs.org Ruthenium-catalyzed hydroamination of alkenes provides a direct route to amines, which can be precursors to amides. acs.org Copper-based catalysts have been employed for the selective cleavage of C-C bonds in tertiary amines to form amides. researchgate.net

Furthermore, enzymatic catalysis presents a green and highly selective alternative for amide bond formation. rsc.org Lipases, for example, can catalyze the amidation of carboxylic acids. rsc.org Other enzymes, like acyltransferases, can also be employed for this purpose. rsc.org These biocatalytic methods often operate in aqueous environments under mild conditions. rsc.org

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product's yield and selectivity. Understanding the underlying catalytic cycles and the nature of the active catalytic species is paramount for reaction optimization. acs.orgresearchgate.net

Table of Reaction Parameters and Mechanistic Implications

| Parameter | Influence on Reaction Mechanism |

|---|---|

| Solvent Polarity | Can affect the stability of charged intermediates and transition states, potentially altering reaction rates and selectivity. researchgate.net |

| Temperature | Can influence whether a reaction is under thermodynamic or kinetic control, affecting product distribution. masterorganicchemistry.com |

| Catalyst Type | Determines the specific activation pathway (e.g., Lewis acid, Brønsted acid, nucleophilic catalysis) and can control stereoselectivity. mdpi.commdpi.com |

| Leaving Group Ability | A better leaving group (weaker base) accelerates the rate of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org |

| Nucleophile Strength | A more potent nucleophile will generally increase the reaction rate of nucleophilic addition. masterorganicchemistry.com |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(oxane-4-carbonyl)morpholine |

| Morpholine |

| Piperidine |

| Oxane-4-carbonyl chloride |

| Trimetozine |

| 3,4,5-trimethoxybenzoyl chloride |

| 4-dimethylaminopyridine (DMAP) |

| N-acylpyridinium |

| Tetrahydropyran |

| Oxetane |

| Acyl chloride |

| Carboxylic acid |

| Amide |

| Enamine |

| Imine |

| Alkene |

| Alcohol |

| Amine |

| Lewis acid |

| Brønsted acid |

| Nucleophile |

| Electrophile |

| Tetrahedral intermediate |

| Leaving group |

| Catalyst |

| Enzyme |

| Lipase (B570770) |

| Acyltransferase |

| Palladium |

| Ruthenium |

| Copper |

| Williamson ether |

| Grignard reagent |

| Organolithium reagent |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (B78521) (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene (B1206846) acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| Oxanorbornene |

| α-amidophosphonate |

| 3-hydroxy-isoindolin-1-one |

| Trialkyl phosphite |

| Cyclobutene |

| 1,3-butadiene |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene (B1197577) ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| N-acryloylmorpholine |

| Aldehyde |

| Syn aldol (B89426) adduct |

| Weinreb amide |

| Ketone |

| Acylsilane |

| Silyllithium |

| Copper(I) cyanide |

| Acid chloride |

| Mixed anhydride |

| Morpholine ketene aminal |

| Amide enolate |

| γ,δ-unsaturated β-substituted morpholine amide |

| (η³-allyl)iridium(III) |

| P,Olefin-ligand |

| 1,4-dimethoxybenzene |

| N,N-diisopropylethylamine (DIPEA) |

| N-2-Nitrophenyl hydrazonyl bromide |

| Benzyl amine |

| Tolyl hydrazonyl bromide |

| 2-nitrophenylhydrazine |

| Bezafibrate |

| D,L-alanine |

| D,L-phenylalanine |

| D,L-valine |

| L-isoleucine |

| N-hydroxybenzotriazole (HOBt) |

| Nitroso species |

| N-hydroxybenzotriazole activated ester |

| Moclobemide |

| Ethyl 4-chlorobenzoate |

| 4-(2-aminoethyl)morpholine |

| Acetyltransferase |

| CoA-thioester |

| N-acyltransferase (NAT) |

| Acyl-phosphate |

| Pseudomonas syringae |

| Dipeptide |

| Candida antarctica lipase B (CAL-B) |

| Ethanol |

| Ethyl ester |

| Acyl-adenylate |

| Thionyl chloride (SOCl2) |

| Lithium aluminum hydride (LiAlH4) |

| Lactam |

| Iminium |

| Metal oxide |

| Carboxylic acid |

| Ammonium (B1175870) |

| Hydroxide |

| Alkoxide |

| Amide ion |

| Nitrile |

| Primary amide |

| Secondary amine |

| Tertiary amine |

| Aqueous ammonia |

| Aniline |

| N-acylation |

| Hydrazonyl halide |

| Amino acid |

| Nitrile imine |

| 1,3-Dipolar ion |

| Cycloaddition |

| Benzannulated seven-membered ring |

| N-hydroxybenzotriazole |

| N-hydroxybenzotriazole activated ester |

| N-methylpropanamide |

| Methylamine |

| Propanoyl chloride |

| Methylammonium chloride |

| N,N-Diethylbenzamide |

| Propanamide |

| Benzoyl chloride |

| Diethylamine |

| Ammonia |

| Primary alcohol |

| Tertiary alcohol |

| Aldehyde |

| Diorganocopper reagent |

| Acyl diorganocopper |

| Acid anhydride |

| Carboxylate anion |

| Symmetrical acid anhydride |

| Unsymmetrical acid anhydride |

| α,β unsaturated carbonyl |

| Grignard reagent |

| Enolate |

| Alkoxide |

| Hydride |

| 1,4 addition |

| Conjugate addition |

| Michael reaction |

| 1,5 dicarbonyl |

| α,β unsaturated ester |

| α,β unsaturated ketone |

| Alkyl halide |

| Alkyl mesylate |

| Alkyl tosylate |

| Silylborane |

| Pivalic anhydride |

| Carboxylic acid |

| Acylsilane |

| Mixed anhydride |

| Morpholine amide |

| Silyllithium |

| Copper(I) cyanide |

| N-acryloylmorpholine |

| Aldehyde |

| Syn aldol adduct |

| Weinreb amide |

| Ketone |

| Morpholine ketene aminal |

| Amide enolate |

| γ,δ-unsaturated β-substituted morpholine amide |

| (η³-allyl)iridium(III) |

| P,Olefin-ligand |

| 1,4-dimethoxybenzene |

| N,N-diisopropylethylamine (DIPEA) |

| N-2-Nitrophenyl hydrazonyl bromide |

| Benzyl amine |

| Tolyl hydrazonyl bromide |

| 2-nitrophenylhydrazine |

| Bezafibrate |

| D,L-alanine |

| D,L-phenylalanine |

| D,L-valine |

| L-isoleucine |

| N-hydroxybenzotriazole (HOBt) |

| Nitroso species |

| N-hydroxybenzotriazole activated ester |

| Moclobemide |

| Ethyl 4-chlorobenzoate |

| 4-(2-aminoethyl)morpholine |

| Acetyltransferase |

| CoA-thioester |

| N-acyltransferase (NAT) |

| Acyl-phosphate |

| Pseudomonas syringae |

| Dipeptide |

| Candida antarctica lipase B (CAL-B) |

| Ethanol |

| Ethyl ester |

| Acyl-adenylate |

| Thionyl chloride (SOCl2) |

| Lithium aluminum hydride (LiAlH4) |

| Lactam |

| Iminium |

| Metal oxide |

| Carboxylic acid |

| Ammonium |

| Hydroxide |

| Alkoxide |

| Amide ion |

| Nitrile |

| Primary amide |

| Secondary amine |

| Tertiary amine |

| Aqueous ammonia |

| Aniline |

| N-acylation |

| Hydrazonyl halide |

| Amino acid |

| Nitrile imine |

| 1,3-Dipolar ion |

| Cycloaddition |

| Benzannulated seven-membered ring |

| N-hydroxybenzotriazole |

| N-hydroxybenzotriazole activated ester |

| N-methylpropanamide |

| Methylamine |

| Propanoyl chloride |

| Methylammonium chloride |

| N,N-Diethylbenzamide |

| Propanamide |

| Benzoyl chloride |

| Diethylamine |

| Ammonia |

| Primary alcohol |

| Tertiary alcohol |

| Aldehyde |

| Diorganocopper reagent |

| Acyl diorganocopper |

| Acid anhydride |

| Carboxylate anion |

| Symmetrical acid anhydride |

| Unsymmetrical acid anhydride |

| α,β unsaturated carbonyl |

| Grignard reagent |

| Enolate |

| Alkoxide |

| Hydride |

| 1,4 addition |

| Conjugate addition |

| Michael reaction |

| 1,5 dicarbonyl |

| α,β unsaturated ester |

| α,β unsaturated ketone |

| Alkyl halide |

| Alkyl mesylate |

| Alkyl tosylate |

| Oxetane |

| Epoxide |

| Homoallylic epoxide |

| Tributyltin methoxide |

| 4-[(benzyloxy)methyl]oxetan-2-ylmethanol |

| Bridged bicyclic morpholine |

| Merrilactone A |

| Tosic acid |

| α-epoxide |

| Hydroxyselenide |

| Selenomethyllithium reagent |

| 2-hexyloxirane |

| 2-hexyl-2-methyloxirane |

| 2-methyloxirane |

| KOtBu |

| MeMgBr |

| Oxetin |

| B. subtilis |

| Oxanorbornene |

| α-amidophosphonate |

| 3-hydroxy-isoindolin-1-one |

| Trialkyl phosphite |

| Cyclobutene |

| 1,3-butadiene |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

| N-aryl-lactam |

| N-hydroxymorpholine |

| Formaldehyde |

| Hydroxylamine |

| Superoxide radical |

| Peroxyl radical |

| Carbon-centered cation |

| Carbon-centered radical |

| Ozone |

| Dichloromethane |

| Acetonitrile |

| Toluene |

| Water |

| Methanol |

| Pyridine |

| Sodium hydroxide (NaOH) |

| Lithium diorganocopper (Gilman) reagent |

| Lithium aluminum hydride (LiAlH4) |

| Thionyl chloride (SOCl2) |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxybenzotriazole (HOBt) |

| Adenosine triphosphate (ATP) |

| Coenzyme A (CoA) |

| Pivalic anhydride |

| Silylborane |

| Phenyl ketene acetal |

| Tartrate |

| Methanediol |

| Hydroxyacetal |

| Trifluoroacetaldehyde |

| Bisoxazoline |

| Methyl hemiacetal |

| Ripostatin B |

| β-nitrostyrene |

| Hydrazine |

| N-alkylpyrazole |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Cinchona alkaloid |

| N-heterocyclic carbene (NHC) |

| Breslow intermediate |

| Azolium enolate |

| Acylazolium |

| Homoenolate |

| O-carboxylate |

| Enolate |

| Carboxylated catalyst |

| Bromohydrin |

| Oxazolone |

| 2,3-butadienoate |

| Phosphine |

| Ketene |

| Alkyne |

| Zwitterion |

| Pyrrolidinopyridine (PYP) |

| (t-BuO)2CO (Boc2O) |

| Ethyl trifluoroacetate |

| MeSO3H |

| p-toluenesulfonic acid (TsOH) |

| NaOR |

| KOR |

| ROMgBr |

| BX3 |

| AlCl3 |

| Bu3SnOR |

| Perfluorotin oxide |

| Al(OR)3 |

| Titanium oxide chloride |

| Palladium oxide |

| Hydroxycarbenium ion |

| γ-keto allylic alcohol |

| 3(2H)-furanone |

| Iodine(III) reagent |

| Phenylacetylene |

| Manganese bromide (MnBr2) |

| Terminal alkyne |

| Carbon dioxide (CO2) |

| Allylic chloride |

| Propargylic ester |

| Allylic alcohol |

| α-functionalized carbonyl |

| Enolonium intermediate |

| Propargylamine |

| KA2 coupling |

| Indolphenol |

| Chloropyrrolidine |

| Cediranib |

| Propargylamine |

| 4-(p-tolyl)morpholine |

| Benzylic amine |

| Vinylarene |

| 1,5-bis(diphenylphosphino)pentane |

| Triflic acid |

| Styrene |

| β-phenethylamine |

| 4-phenylpiperazine |

| 4-Boc-piperazine |

| 4-piperidone ethylene ketal |

| Tetrahydroisoquinoline |

| N-hexylmethylamine |

| N-benzylmethylamine |

| 1,1'-bis(diisopropylphosphino)ferrocene |

| α-methylstyrene |

| Phthalimide |

| Sulfonamide |

| Nitroalkane |

| Wacker oxidation |

| Transfer hydrogenative reductive amination |

| Iridium catalyst |

| N-phenylmorpholine |

| Lactam |

| Diformylderivative |

| N-aryl-cyclic amine |

| 4-(4-aminophenyl)-morpolin-3-one |

Organocatalysis in Morpholine Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. chim.it In the context of morpholine chemistry, organocatalysts are instrumental in constructing the morpholine ring and introducing stereocenters with high control.

The formation of the morpholine scaffold can be achieved through various organocatalytic cascade reactions. A prominent example is the enantioselective desymmetric double aza-Michael addition cascade, which allows for the synthesis of functionalized fused morpholines with excellent yields and high diastereo- and enantioselectivities. acs.org This strategy simplifies the construction of two carbon-nitrogen bonds in a single, efficient step. acs.org

The mechanism of many organocatalytic reactions involving morpholine precursors hinges on the formation of key reactive intermediates, such as enamines or iminium ions. chim.itresearchgate.net For instance, in the 1,4-addition reaction between aldehydes and nitroolefins, a morpholine-based amino acid catalyst can facilitate the reaction. researchgate.net The catalytic cycle typically begins with the reaction of the secondary amine of the morpholine catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile (e.g., a nitroolefin). Subsequent hydrolysis releases the product and regenerates the organocatalyst. chim.itresearchgate.net While pyrrolidine-based catalysts are often more efficient, researchers have designed highly effective morpholine-based organocatalysts that can yield products with excellent diastereoselection and enantioselectivity. researchgate.net Computational studies have been employed to understand the transition states of these reactions, explaining the efficiency of specific morpholine catalysts despite the inherent electronic properties of the morpholine ring that can lower enamine nucleophilicity. researchgate.net

Another significant application is the organocatalytic ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs). acs.orgacs.org A binary organocatalytic system, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with thiourea (B124793) (TU), can effectively catalyze the controlled polymerization of methionine-derived MDs to produce functional poly(ester amide)s. acs.org This demonstrates the utility of organocatalysis in creating complex macromolecules from morpholine-based monomers. acs.orgacs.org Furthermore, organocatalysts can be immobilized on solid supports like silica, creating heterogeneous catalysts that align with green chemistry principles by allowing for easy recovery and reuse. nih.gov

Table 1: Examples of Organocatalytic Systems in Morpholine Chemistry

| Organocatalyst System | Reaction Type | Substrates | Key Findings/Mechanism | Reference |

|---|---|---|---|---|

| β-morpholine amino acids | 1,4-addition (Michael addition) | Aldehydes and nitroolefins | Catalyst forms an enamine intermediate with the aldehyde, which then attacks the nitroolefin. Achieves excellent yields and high stereoselectivity. | researchgate.net |

| Thiourea / Benzoic acid | iso-Pictet-Spengler reaction | iso-Tryptamine and β-formyl amides | A stereoconvergent reaction for the synthesis of chiral tetrahydro-γ-carbolines, expanding the toolbox for reactions of β-imino acid derivatives. | nih.gov |

| DBU / Thiourea (DBU/TU) | Ring-Opening Polymerization (ROP) | Methionine-derived morpholine-2,5-diones | Controlled polymerization to form functional poly(ester amide)s with low dispersity. | acs.org |

| 4-(2-Aminoethyl)-morpholine on SiO₂ | Multi-component reaction | Aldehyde, dimedone, ethyl acetoacetate, ammonium acetate | Heterogeneous catalyst for the synthesis of polyhydroquinolines. The basic nitrogen groups of morpholine are key to the catalytic activity. | nih.gov |

| Chiral Squaramide | Double aza-Michael Addition | Divinyl ketones and N-protected aminomaleimides | Enantioselective desymmetric cascade to produce fused morpholines in excellent yields and stereoselectivities. | acs.org |

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of selective transformations that would otherwise be difficult to achieve. researchgate.netmdpi.com In the synthesis of morpholine and its precursors, transition metals like palladium, rhodium, and gold play crucial roles in C-C and C-heteroatom bond formation, cyclization, and functionalization reactions. chim.itresearchgate.net

Gold (Au) Catalysis: Gold catalysts are particularly effective in activating alkynes and allenes for nucleophilic attack. A convenient method for constructing morpholine derivatives utilizes a gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of aziridines by propargyl alcohols, followed by a 6-exo-dig cyclization and double-bond isomerization. mdpi.com The gold(I) catalyst functions as both a π-acid (activating the alkyne) and a σ-acid (activating the aziridine), enabling the entire cascade under mild conditions. mdpi.com Similarly, gold catalysts can promote the 6-exo cyclization of alkynylamines and alkynylalcohols to efficiently produce morpholine and piperazine (B1678402) derivatives with low catalyst loading. rsc.org

Rhodium (Rh) and Palladium (Pd) Catalysis: Asymmetric hydrogenation catalyzed by transition metals is a powerful method for creating chiral molecules. rsc.org Rhodium complexes, particularly those with bisphosphine ligands featuring a large bite angle, have been successfully used for the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method produces a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.org Palladium catalysis is widely used for cross-coupling reactions to form C-N and C-C bonds. For example, Pd-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides provide access to enantiopure cis-3,5-disubstituted morpholines, which are challenging to synthesize via other methods. e3s-conferences.org Furthermore, Pd-catalyzed C(sp³)–H functionalization allows for the direct modification of saturated rings like tetrahydropyran, a key precursor to 4-(oxane-4-carbonyl)morpholine. thieme-connect.comnih.gov Using a directing group, such as an amide, a palladium catalyst can selectively activate a specific C–H bond for arylation or other coupling reactions. thieme-connect.comnih.gov

Group (IV) Metal Catalysis for Amide Formation: The final step in synthesizing 4-(oxane-4-carbonyl)morpholine is the formation of an amide bond. Traditional methods often require stoichiometric coupling reagents that generate significant waste. diva-portal.org A more sustainable approach is the direct amidation of carboxylic acids and amines, catalyzed by group (IV) metal complexes. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the direct coupling of non-activated carboxylic acids (like tetrahydropyran-4-carboxylic acid) and amines (like morpholine). diva-portal.org This process is environmentally benign, as water is the only byproduct, and it proceeds in good to excellent yields under mild conditions. diva-portal.org

The synergy between different catalytic systems is also a growing area of interest. Cooperative dual catalysis, which combines a transition metal catalyst and an organocatalyst, can enable unprecedented transformations by activating both the nucleophile and the electrophile simultaneously in a shared catalytic cycle. chim.it

Table 2: Examples of Transition Metal Catalysts in Morpholine-Related Transformations

| Metal Catalyst | Reaction Type | Precursors | Product/Transformation | Key Findings/Mechanism | Reference |

|---|---|---|---|---|---|

| Gold(I) complex | Tandem Ring-Opening/Cyclization | Aziridines and propargyl alcohols | Unsaturated morpholine derivatives | Gold acts as both a π-acid and σ-acid, enabling a cascade reaction under mild conditions. | mdpi.com |

| [Rh(COD)₂(SKP)]BF₄ | Asymmetric Hydrogenation | 2-Substituted dehydromorpholines | Chiral 2-substituted morpholines | First asymmetric hydrogenation of this substrate class, yielding products with up to 99% ee. | rsc.org |

| Pd(OAc)₂ / Ligand | Carboamination | Substituted ethanolamine derivatives and aryl/alkenyl bromides | cis-3,5-Disubstituted morpholines | Key step is a Pd-catalyzed intramolecular carboamination to form the morpholine ring stereoselectively. | e3s-conferences.org |

| Zirconium(IV) chloride (ZrCl₄) | Direct Amidation | Carboxylic acids and amines | Amides | Environmentally benign method for amide bond formation with water as the only byproduct. Effective for non-activated substrates. | diva-portal.org |

| Pd(OAc)₂ / NHC Ligand | C(sp³)–H Arylation | Piperidine and tetrahydropyran derivatives with directing groups | Arylated saturated heterocycles | N-Heterocyclic carbene (NHC) ligands enable the direct functionalization of C-H bonds at the C4 position of tetrahydropyran. | thieme-connect.com |

| Gold(I) chloride/Silver triflate | 6-exo Cyclization | Alkynylamines and alkynylalcohols | Morpholine and piperazine derivatives | Efficient cyclization with low (1.0 mol%) catalyst loading. | rsc.org |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of organic molecules in solution. For 4-(oxane-4-carbonyl)morpholine, NMR studies can elucidate the conformations of the two heterocyclic rings and the rotational barrier around the amide bond.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and oxane rings. The protons on the morpholine ring adjacent to the nitrogen (H-2' and H-6') and oxygen (H-3' and H-5') would appear as multiplets. Due to the electron-withdrawing effect of the carbonyl group, the protons on the carbons adjacent to the nitrogen atom of the morpholine ring are expected to be shifted downfield. rsc.org Similarly, the protons on the oxane ring will exhibit characteristic shifts, with the proton at the C4 position (H-4) being a multiplet due to coupling with adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm, typical for amide carbonyls. rsc.orgrsc.org The carbons of the morpholine ring will appear in the range of approximately 42-67 ppm, while the oxane ring carbons will resonate at slightly different frequencies. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(oxane-4-carbonyl)morpholine (Note: These are estimated values based on analogous structures and may differ from experimental values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C-2', C-6' (Morpholine) | ~3.6-3.8 | ~42-48 |

| C-3', C-5' (Morpholine) | ~3.5-3.7 | ~66-67 |

| C-4 (Oxane) | ~2.5-2.8 | ~40-45 |

| C-3, C-5 (Oxane) | ~1.7-1.9 | ~30-35 |

| C-2, C-6 (Oxane) | ~3.8-4.0 | ~65-70 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the H-4 proton of the oxane ring and the protons on C-3 and C-5, and within the morpholine ring, between the protons on C-2' and C-3' as well as C-5' and C-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the two ring systems. Key correlations would be expected from the protons on C-2' and C-6' of the morpholine ring to the carbonyl carbon, and from the H-4 proton of the oxane ring to the carbonyl carbon, thus confirming the amide linkage.

The stereochemistry and conformational preferences of the molecule can be investigated using advanced NMR techniques, particularly those that detect through-space interactions. Both the morpholine and oxane rings are expected to adopt chair conformations. sci-hub.ru

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY or ROESY spectra would be critical in determining the relative orientation of the two rings and the conformation around the C-N amide bond. For N-acyl morpholines, restricted rotation around the amide bond can lead to the existence of different rotamers in solution, which can sometimes be observed by NMR. nih.govrsc.org NOE correlations could help to distinguish between different conformational isomers. For instance, correlations between protons on the morpholine ring and protons on the oxane ring would provide evidence for specific spatial arrangements. The study of related N-acyl piperazines has shown that temperature-dependent NMR can be used to study the energies of these conformational changes. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. edinst.com

The most prominent feature in the IR spectrum of 4-(oxane-4-carbonyl)morpholine is expected to be the strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). For tertiary amides, this band typically appears in the region of 1630-1670 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment. In related morpholino methanones, this absorption is observed around 1650 cm⁻¹. ed.ac.uk In the Raman spectrum, the carbonyl stretch is also observable, though its intensity can vary. americanpharmaceuticalreview.com

Table 2: Expected Carbonyl Vibrational Frequencies

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | IR | 1630 - 1670 |

| C=O Stretch | Raman | 1630 - 1670 |

Both the morpholine and oxane rings have characteristic vibrational modes that can be observed in the IR and Raman spectra. These include C-H stretching, C-O-C stretching, and various bending and rocking modes of the CH₂ groups.

C-H Stretching: The asymmetric and symmetric stretching vibrations of the CH₂ groups in both rings are expected to appear in the 2850-3000 cm⁻¹ region. scielo.org.mx

C-O-C Stretching: The characteristic C-O-C stretching vibrations of the ether linkages in both the morpholine and oxane rings typically give rise to strong bands in the IR spectrum, usually in the 1070-1150 cm⁻¹ range. scifiniti.com

Ring Vibrations: The "breathing" modes of the rings, which involve the concerted stretching and contracting of the entire ring structure, can often be observed in the Raman spectrum at lower frequencies. nih.gov In a study of 4-(benzenesulfonyl)-morpholine, various CH₂ stretching and other ring modes were assigned using a combination of IR, Raman, and computational methods. scielo.org.mx

The combination of these spectroscopic techniques provides a detailed and robust characterization of the molecular structure and dynamics of 4-(oxane-4-carbonyl)morpholine.

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structures of compounds like 4-morpholinecarboxamidine and 4-[(morpholin-4-yl)carbothioyl]benzoic acid have been resolved, providing data on the geometry of the morpholine ring and its substituents. nih.govnih.gov In these structures, the morpholine ring consistently adopts a stable chair conformation. nih.gov The determination of crystal structures is crucial for establishing the basis of molecular packing, intermolecular interactions, and hydrogen bonding networks that define the supramolecular architecture. wikipedia.org

Table 1: Example Crystallographic Data for a Related Morpholine Derivative This table presents data for 4-[(morpholin-4-yl)carbothioyl]benzoic acid as an illustrative example.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | 90 |

| β (°) | Value not specified |

| γ (°) | 90 |

| Volume (ų) | Value not specified |

| Z | Value not specified |

Data sourced from reference nih.gov. Specific unit cell dimensions were not provided in the abstract.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com In morpholine derivatives, these interactions typically include van der Waals forces and weaker hydrogen bonds, such as C-H···O interactions. The crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid, for example, reveals a packing arrangement consisting of molecular sheets. nih.gov The cohesion between these layers is established by C-H···O and C-H···S interactions, which, along with C-H···π interactions, create a highly linked three-dimensional network. nih.gov

These non-covalent interactions are crucial as they dictate many properties of the solid, including stability and solubility. acs.org The study of how molecules pack is essential for crystal engineering, where the goal is to design materials with specific structures and properties. ucl.ac.uk For a molecule like 4-(oxane-4-carbonyl)morpholine, the carbonyl oxygen, the morpholine oxygen, and the oxane ring oxygen are all potential hydrogen bond acceptors, making C-H···O interactions significant contributors to its crystal packing.

Conformational Analysis in the Crystalline State

Conformational analysis in the solid state reveals the specific three-dimensional shape a molecule adopts within the crystal lattice. For cyclic systems like morpholine and oxane (tetrahydropyran), the chair conformation is generally the most stable and is commonly observed in crystal structures. nih.gov In the crystal structure of 4-morpholinecarboxamidine, the morpholine ring is confirmed to be in a chair conformation. nih.gov

For 4-(oxane-4-carbonyl)morpholine, both the morpholine and the oxane rings are expected to adopt chair conformations. The amide bond connecting the morpholine nitrogen to the carbonyl carbon introduces a point of potential rotational isomerism. However, the planarity of the amide group (O=C-N) restricts free rotation. Studies on aroyl derivatives have shown that rings attached to a carbonyl group are often twisted with respect to the carbonyl plane to relieve steric hindrance. psu.edu The precise dihedral angles defining the orientation of the two rings relative to the central carbonyl group would be a key feature of the conformational analysis of 4-(oxane-4-carbonyl)morpholine in its crystalline form. ucl.ac.ukpsu.edu

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific interactions that play a primary role in the formation of predictable supramolecular architectures. rsc.org A classic hydrogen bond involves a hydrogen atom bonded to an electronegative atom (donor) and another electronegative atom (acceptor). acs.org

The molecule 4-(oxane-4-carbonyl)morpholine contains three potential hydrogen bond acceptor atoms (the two ether oxygens and the carbonyl oxygen) but lacks a classic hydrogen bond donor like an O-H or N-H group. Therefore, in a pure crystal, it cannot form strong, self-complementary hydrogen bonds. However, it can participate in weaker C-H···O hydrogen bonds, where activated C-H groups on one molecule interact with the oxygen atoms of a neighboring molecule. These types of interactions are frequently observed in the crystal packing of morpholine derivatives. nih.gov For example, in the crystal structure of 4-morpholinecarboxamidine, N-H···O hydrogen bonds link molecules into a three-dimensional network, with a hydrogen-oxygen distance of 2.13 Å. nih.gov Similarly, strong O-H···O hydrogen bonds are observed in the dimer formation of 4-[(morpholin-4-yl)carbothioyl]benzoic acid. nih.gov If 4-(oxane-4-carbonyl)morpholine were to be co-crystallized with a hydrogen bond donor, it would be expected to form robust hydrogen bonding networks.

Table 2: Example Hydrogen Bond Geometries in a Related Morpholine Derivative This table presents data for 4-Morpholinecarboxamidine as an illustrative example.

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) |

| N-H···N | 2.03(2) | Not specified |

| N-H···O | 2.13(2) | Not specified |

Data sourced from reference nih.gov.

Based on the comprehensive search conducted, there is no specific published computational or theoretical research focused solely on the chemical compound “4-(oxane-4-carbonyl)morpholine” that aligns with the detailed outline provided.

The scientific literature available through the search results contains computational studies, including Density Functional Theory (DFT) and reaction pathway analyses, for related but structurally distinct molecules such as morpholine, 4-methylmorpholine (B44366), and 4-morpholine carbonitrile. nih.govresearchgate.netnih.gov For instance, detailed investigations into the role of morpholine and 4-methylmorpholine as catalysts in urethane (B1682113) formation have been conducted, elucidating their reaction mechanisms, transition states, and energy profiles using DFT methods. researchgate.netnih.gov Similarly, the molecular geometry, vibrational frequencies, and electronic properties of compounds like 4-morpholine carbonitrile have been analyzed using ab initio and DFT calculations. nih.gov

However, these findings are specific to the studied molecules and cannot be extrapolated to "4-(oxane-4-carbonyl)morpholine" without conducting dedicated computational analyses for this exact compound. The user's request for an article focusing solely on "4-(oxane-4-carbonyl)morpholine" with specific data on its geometry, electronic structure, and reaction pathways cannot be fulfilled with scientific accuracy based on the available search results.

Therefore, the generation of the requested article is not possible as the necessary detailed research findings for "4-(oxane-4-carbonyl)morpholine" are not present in the provided sources.

Computational and Theoretical Investigations of 4 Oxane 4 Carbonyl Morpholine

Advanced Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

No published data was found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for 4-(oxane-4-carbonyl)morpholine. Such data would typically be generated through Density Functional Theory (DFT) calculations to provide insights into the molecule's chemical reactivity, kinetic stability, and electronic properties.

Natural Bond Orbital (NBO) Analysis

There is no available research detailing the Natural Bond Orbital (NBO) analysis of 4-(oxane-4-carbonyl)morpholine. This type of analysis is used to understand charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. Without specific studies, no data on donor-acceptor interactions or stabilization energies for this compound can be provided.

Molecular Dynamics Simulations for Conformational Space Exploration

A search for molecular dynamics (MD) simulations focused on 4-(oxane-4-carbonyl)morpholine did not yield any specific studies. MD simulations are employed to explore the conformational landscape of a molecule over time, identifying stable conformers and understanding its dynamic behavior. This information is currently not available in the scientific literature for this compound.

Advanced Derivatization and Functionalization Strategies of 4 Oxane 4 Carbonyl Morpholine

Modification of the Oxane Moiety

The oxane ring of 4-(oxane-4-carbonyl)morpholine, while generally stable, presents opportunities for strategic modification to influence the molecule's physicochemical properties and biological activity. Research in this area has focused on introducing functional groups at various positions of the saturated heterocyclic ring, often leveraging modern synthetic methodologies.

One key strategy involves the activation of C-H bonds, a powerful tool for late-stage functionalization that avoids the need for pre-installed functional groups. While direct C-H functionalization of the parent 4-(oxane-4-carbonyl)morpholine is not extensively documented in publicly available literature, analogous transformations on tetrahydropyran (B127337) rings suggest viable pathways. For instance, transition-metal-catalyzed reactions, such as those employing palladium or rhodium catalysts, can facilitate the introduction of aryl, alkyl, or other functional groups at specific positions of the oxane ring. The directing-group ability of the amide oxygen could potentially influence the regioselectivity of such reactions.

Another approach involves the synthesis of oxane precursors with pre-installed functional groups that are then elaborated into the final 4-(oxane-4-carbonyl)morpholine structure. This allows for a wider range of functionalities to be incorporated. For example, starting from a functionalized tetrahydropyran-4-carboxylic acid, various derivatives can be prepared.

Table 1: Potential Strategies for Oxane Moiety Modification

| Strategy | Description | Potential Reagents/Catalysts | Expected Outcome |

| C-H Activation | Direct functionalization of C-H bonds on the oxane ring. | Pd(OAc)₂, Rh₂(esp)₂, various ligands | Introduction of aryl, alkyl, or other functional groups. |

| Ring-Opening/Closing | Cleavage of the oxane ring followed by recyclization with a modified fragment. | Strong acids/bases, organometallic reagents | Introduction of heteroatoms or altered ring structures. |

| Functionalized Precursors | Synthesis starting from pre-functionalized oxane derivatives. | Substituted tetrahydropyran-4-carboxylic acids | A broad range of derivatives with diverse functionalities. |

Detailed research findings on the direct modification of the oxane moiety within the specific context of 4-(oxane-4-carbonyl)morpholine are limited. However, the broader literature on tetrahydropyran chemistry provides a strong foundation for future exploration in this area.

Functionalization at the Morpholine (B109124) Ring

The morpholine ring of 4-(oxane-4-carbonyl)morpholine offers more readily accessible sites for functionalization, particularly at the nitrogen atom and the adjacent carbon atoms. The nitrogen atom, being part of an amide linkage, is relatively unreactive towards typical N-alkylation or N-acylation reactions. However, the carbon atoms of the morpholine ring, particularly those in the α-position to the nitrogen and oxygen, are potential sites for modification.

Late-stage functionalization strategies are particularly relevant here. For instance, radical-mediated reactions can be employed to introduce substituents onto the morpholine ring. Photoredox catalysis, using visible light to generate reactive radical intermediates, has emerged as a mild and efficient method for the functionalization of N-acyl amines. This approach could potentially be applied to 4-(oxane-4-carbonyl)morpholine to introduce alkyl or other groups at the C-3 or C-5 positions of the morpholine ring.

Furthermore, C-H activation methodologies can also be directed towards the morpholine moiety. While the amide nitrogen itself is a poor directing group, the development of new catalytic systems may enable regioselective functionalization of the morpholine C-H bonds.